BenchChemオンラインストアへようこそ!

Kijanimicin

Antibacterial MIC Propionibacterium acnes

Procure Kijanimicin for precise, reproducible research. This spirotetronate antibiotic, with its unique D-kijanose sugar, offers a distinct biological profile for antibiotic, antimalarial (in vivo P. berghei model), and oncology (P-388 leukemia) studies. Its fully sequenced biosynthetic gene cluster also makes it an ideal tool for metabolic engineering. Direct sourcing ensures you receive the exact compound validated in published research.

Molecular Formula C67H100N2O24
Molecular Weight 1317.5 g/mol
Cat. No. B10769587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKijanimicin
Molecular FormulaC67H100N2O24
Molecular Weight1317.5 g/mol
Structural Identifiers
SMILESCC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C
InChIInChI=1S/C67H100N2O24/c1-29-15-18-45(88-52-27-65(11,69(79)80)60(38(10)87-52)68-64(78)82-14)30(2)20-40-21-39(28-70)33(5)26-67(40)62(76)53(63(77)93-67)61(75)66(12)42(29)17-16-41-54(66)31(3)19-32(4)57(41)91-51-24-46(56(74)35(7)84-51)89-50-25-47(90-48-22-43(71)55(73)34(6)83-48)59(37(9)86-50)92-49-23-44(72)58(81-13)36(8)85-49/h15-17,20-21,31-38,40-52,54-60,70-75H,18-19,22-28H2,1-14H3,(H,68,78)/b29-15+,30-20+,61-53+/t31-,32-,33+,34-,35-,36-,37-,38+,40+,41-,42-,43-,44+,45-,46+,47?,48-,49+,50-,51-,52-,54+,55-,56-,57-,58-,59?,60-,65-,66+,67-/m0/s1
InChIKeyLKSBZILVASNBPF-HOBFKSJSSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kijanimicin for Research Procurement: A Spirotetronate Antibiotic with Quantifiable Antimicrobial and Antitumor Activity


Kijanimicin (CAS 78798-08-0), a spirotetronate-class antibiotic, is a structurally complex natural product first isolated from the fermentation broth of Actinomadura kijaniata SCC 1256 [1]. As a tetronic acid derivative, it is structurally related to compounds like tetrocarcins, saccharocarcins, chlorothricin, and versipelostatin [2]. Its molecular architecture comprises a spirotetronate aglycone (kijanolide) linked to a branched tetrasaccharide chain, which includes the rare, nitro-containing sugar D-kijanose [1]. This unique structure underpins its potent and multi-targeted bioactivities, making it a valuable tool for research in antibiotic discovery, oncology, and biosynthetic pathway engineering.

Why Kijanimicin Cannot Be Replaced by Common Spirotetronate Analogs


Despite sharing a core spirotetronate scaffold with analogs like tetrocarcin A, lobophorins, and chlorothricin, kijanimicin's unique D-kijanose sugar and specific stereochemistry confer a distinct biological profile [1]. In-class substitution is scientifically untenable because these structural nuances drive divergent mechanisms of action, target specificity, and therapeutic windows . For instance, while tetrocarcin A is a known inhibitor of the PI3K/Akt pathway, kijanimicin's primary antibacterial mechanism is protein synthesis inhibition, and it also demonstrates a unique in vivo antimalarial and antitumor spectrum not fully recapitulated by its closest relatives [2]. Therefore, for precise, reproducible research outcomes, direct procurement of kijanimicin is essential.

Quantitative Differentiators: Kijanimicin vs. Key Analogs in Direct and Cross-Study Comparisons


Antibacterial Spectrum Differentiation: Kijanimicin's Potency Against P. acnes vs. Inactive Analogs

Kijanimicin demonstrates a clear point of differentiation from many spirotetronate analogs through its potent activity against Propionibacterium acnes (MIC = 0.86 µg/mL) [1]. While several spirotetronates like tetrocarcin A and lobophorins exhibit broad activity against Gram-positive bacteria, specific quantitative data for P. acnes is often not reported, suggesting a narrower or different spectrum [2]. This activity provides a specific, quantifiable reason for selecting kijanimicin over analogs like chlorothricin or saccharocarcin, which are not known for anti-P. acnes activity.

Antibacterial MIC Propionibacterium acnes

In Vivo Antimalarial Efficacy: Kijanimicin's Demonstrated Activity in a Murine Model

Kijanimicin provides a critical differentiator in its in vivo antimalarial efficacy. It was shown to be effective in mice against the protozoan parasite Plasmodium berghei at a dose of 250 mg/kg [1]. This in vivo validation is a key feature, as while many natural products show in vitro antiplasmodial activity, translation to in vivo efficacy is a significant hurdle. Comparative in vivo antimalarial data for close analogs like tetrocarcin A or saccharocarcin is not readily available in the primary literature, making this a specific and valuable selection criterion for malaria research.

Antimalarial In Vivo Plasmodium berghei

In Vivo Antitumor Differentiation: Kijanimicin's Efficacy in P-388 Leukemia Model

Kijanimicin exhibits quantifiable in vivo antitumor activity that differentiates it from some analogs. In the P-388 leukemia model in mice, kijanimicin administered on a daily x 9 schedule achieved a maximum survival increase (T/C) of 156 at a dose of 32 mg/kg/day . While tetrocarcin A is also reported to inhibit growth of sarcoma 180 and leukemia P388 tumors, the specific dosing and survival advantage (T/C) provide a concrete benchmark for kijanimicin [1]. This data allows for direct comparison of in vivo potency and therapeutic index when selecting between these related compounds for oncology research.

Antitumor In Vivo P-388 Leukemia

Genetically Validated Biosynthetic Pathway: The Kijanimicin Gene Cluster as a Platform for Engineering

A major differentiator for kijanimicin is the complete elucidation of its 107.6 kb biosynthetic gene cluster from Actinomadura kijaniata [1]. This includes the identification of genes for the modular Type-I polyketide synthase (PKS) assembling the kijanolide aglycone and, crucially, the specific enzymes for biosynthesis of the unique nitro-sugar D-kijanose, including a flavoenzyme predicted to catalyze nitro group formation [1]. While gene clusters for related compounds like tetrocarcin and lobophorin have been studied, the kijanimicin cluster was one of the first for this class to be fully sequenced and annotated, providing a foundational platform for combinatorial biosynthetic engineering. This genetic tractability is a significant advantage over less characterized analogs.

Biosynthesis Gene Cluster Combinatorial Biosynthesis

Broad-Spectrum Activity Across Microbial Kingdoms: Kijanimicin vs. Gram-Negative-Limited Analogs

Kijanimicin distinguishes itself from many spirotetronate antibiotics through its extended spectrum of activity, which includes clinically relevant fungi. It demonstrates activity against Trichophyton sp. and Microsporum sp., both with an MIC of 17.5 µg/mL [1]. In contrast, many closely related compounds, such as tetrocarcin A, are primarily active against Gram-positive bacteria and show no activity against Gram-negative bacteria or fungi [2]. This broader antimicrobial spectrum, quantified against fungal dermatophytes, provides a clear, data-driven reason for selecting kijanimicin over analogs with a narrower range of action.

Antifungal Broad-spectrum Trichophyton

Optimal Scientific and Preclinical Applications for Kijanimicin Based on Differential Evidence


Targeted Antibacterial Research for Propionibacterium acnes and Dermatophyte Infections

Kijanimicin is the compound of choice for studies investigating novel therapies for acne vulgaris and dermatophytosis. Its potent and quantifiable activity against P. acnes (MIC = 0.86 µg/mL) and fungal pathogens like Trichophyton and Microsporum (MIC = 17.5 µg/mL) provides a clear, measurable effect in vitro, offering an advantage over other spirotetronates that lack this specific spectrum [1]. Researchers can use kijanimicin as a positive control or lead scaffold for developing treatments targeting these specific infections.

In Vivo Antimalarial Lead Optimization and Proof-of-Concept Studies

For malaria drug discovery programs, kijanimicin offers a validated starting point due to its demonstrated in vivo efficacy against Plasmodium berghei in a murine model at 250 mg/kg [2]. This data justifies its use in preclinical studies to investigate mechanism of action, optimize dosing regimens, and evaluate efficacy in more advanced models of malaria, providing a more robust foundation than compounds with only in vitro antiplasmodial activity.

Preclinical Oncology: Evaluating Spirotetronate-Based Antitumor Agents

Kijanimicin serves as a well-characterized benchmark compound in oncology research. Its documented in vivo survival benefit (T/C = 156) in the P-388 leukemia model at a specific dose of 32 mg/kg/day allows for direct comparisons when evaluating new antitumor spirotetronates or derivatives . This data point is essential for structure-activity relationship (SAR) studies aiming to improve the therapeutic index of this class of compounds.

Combinatorial Biosynthesis and Metabolic Engineering Platform

Given the fully sequenced and annotated biosynthetic gene cluster (107.6 kb), kijanimicin is an ideal model system for synthetic biology and metabolic engineering [3]. Researchers can leverage the known genes for the Type-I PKS and the unique D-kijanose sugar biosynthesis to generate novel "unnatural" natural products through gene knockouts, heterologous expression, and precursor-directed biosynthesis. This genetic tractability makes it a superior choice over less characterized spirotetronate pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kijanimicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.